![molecular formula C20H20O3 B14587190 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one CAS No. 61078-53-3](/img/structure/B14587190.png)
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclopentanone ring substituted with a phenylpropyl group that contains both a hydroxyphenyl and a keto group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one typically involves the Claisen condensation reaction. This reaction involves the enolate of one ester reacting as a nucleophile with a different ester to form a beta-keto ester, which can then be cyclized to form the desired cyclopentanone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Claisen condensation reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the keto group can act as an electrophile in chemical reactions. These interactions can modulate enzyme activity and influence cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler cycloalkane with a single keto group.
4-Hydroxyacetophenone: Contains a hydroxyphenyl group but lacks the cyclopentanone ring.
Benzylacetone: Features a phenylpropyl group but with different functional groups.
Uniqueness
2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is unique due to the combination of its cyclopentanone ring and the presence of both hydroxyphenyl and keto groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
61078-53-3 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[3-(4-hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O3/c21-16-11-9-15(10-12-16)20(23)13-18(14-5-2-1-3-6-14)17-7-4-8-19(17)22/h1-3,5-6,9-12,17-18,21H,4,7-8,13H2 |
Clé InChI |
RWYDGZHHZQYNPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(CC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
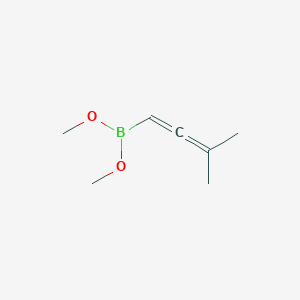
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
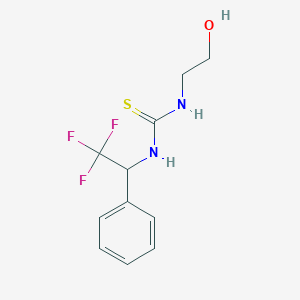
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
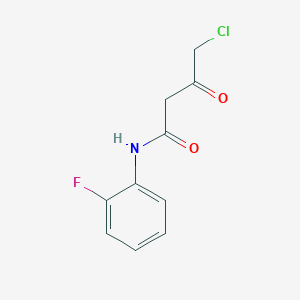
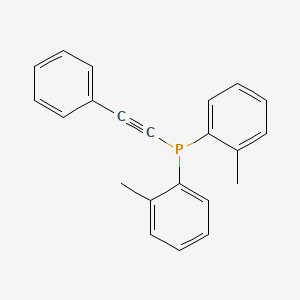
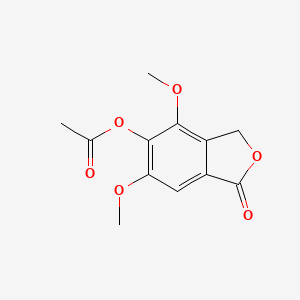
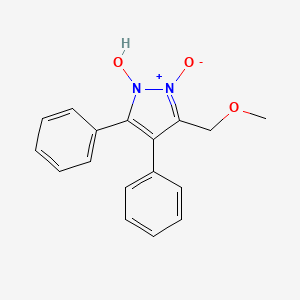
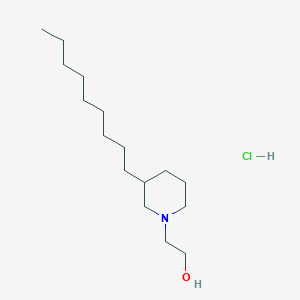
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
